BenchChemオンラインストアへようこそ!

3-(isopropylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide

Kinase Inhibition RSK2 Benzothiazole

3-(Isopropylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide (CAS 900009-52-1) is a synthetic benzothiazole derivative containing a 3-isopropylsulfonyl benzamide moiety. It belongs to a class of compounds investigated for kinase inhibition, as evidenced by its inclusion in patent US9505766 and associated bioactivity data.

Molecular Formula C18H18N2O3S2
Molecular Weight 374.47
CAS No. 900009-52-1
Cat. No. B2674393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(isopropylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide
CAS900009-52-1
Molecular FormulaC18H18N2O3S2
Molecular Weight374.47
Structural Identifiers
SMILESCC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C(C)C
InChIInChI=1S/C18H18N2O3S2/c1-11(2)25(22,23)15-6-4-5-13(9-15)18(21)20-14-7-8-16-17(10-14)24-12(3)19-16/h4-11H,1-3H3,(H,20,21)
InChIKeyKKJPRJOEDVEVJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 3-(isopropylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide: A Kinase-Focused Benzothiazole Sulfonamide


3-(Isopropylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide (CAS 900009-52-1) is a synthetic benzothiazole derivative containing a 3-isopropylsulfonyl benzamide moiety. It belongs to a class of compounds investigated for kinase inhibition, as evidenced by its inclusion in patent US9505766 and associated bioactivity data [1]. The compound exhibits a molecular formula of C18H18N2O3S2 and a molecular weight of 374.5 g/mol . Structurally, it features an amide linkage connecting a 2-methylbenzo[d]thiazol-6-yl fragment to a 3-isopropylsulfonyl-substituted phenyl ring, a substitution pattern that distinguishes it from close analogs and influences its biological target engagement profile.

Procurement Risks in Substituting 3-(isopropylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide with Class Analogs


Generic substitution within the benzothiazole sulfonamide class is scientifically unsound due to the sharp structure-activity relationships (SAR) governing target engagement. Even minor alterations in the benzothiazole amide scaffold, such as relocation of the sulfonyl group from the 3- to the 4-position of the phenyl ring (as in the regioisomer CAS 899968-02-6) or modification of the N-aryl substitution, can lead to orders-of-magnitude changes in kinase inhibitory activity [1][2]. For instance, patent data reveals that closely related compounds in the same series exhibit IC50 values ranging from low nanomolar to high micromolar against RSK2, depending solely on these structural variations [1]. Therefore, procurement of the exact compound is critical to ensure continuity of pharmacological activity in any research program.

Quantitative Differentiation Evidence for 3-(isopropylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide Against Key Comparators


RSK2 Kinase Inhibition: Target Compound vs. Positional Isomer and Close Analog

The target compound exhibits an IC50 of 3.00E+3 nM against wild-type RSK2 CTD kinase in a biochemical assay. This activity places it in a distinct potency tier compared to the most potent analogs in the same patent series, such as US9505766 Compound 16 (IC50 = 92 nM), which represents a ~33-fold improvement over the target compound [1][2]. Furthermore, the positional isomer 4-(isopropylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide (CAS 899968-02-6) has not been reported with the same RSK2 profile, indicating that the 3-sulfonyl substitution confers a unique activity signature. The target compound also shows a 3.3-fold selectivity window against the C436V mutant of RSK2 (IC50 = 1.00E+4 nM) and a 3-fold selectivity window against NEK2 (IC50 = 1.00E+3 nM), providing a multi-parameter differentiation profile [1].

Kinase Inhibition RSK2 Benzothiazole Structure-Activity Relationship

Structural Differentiation from Regioisomer: 3-Sulfonyl vs. 4-Sulfonyl Substitution

The target compound, 3-(isopropylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide, is a regioisomer of 4-(isopropylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide (CAS 899968-02-6). The relocation of the isopropylsulfonyl group from the meta (3-) to the para (4-) position of the benzamide ring results in distinct chemical and biological properties. While the 4-sulfonyl isomer has a reported molecular structure, no RSK2 IC50 data is publicly available for it, whereas the 3-sulfonyl target compound has a defined IC50 of 3.00E+3 nM . This regioisomeric difference is critical, as similar positional changes within benzothiazole sulfonamide series have been shown to drastically alter enzyme inhibition potency and isoform selectivity in carbonic anhydrase and kinase targets [1].

Medicinal Chemistry Regioisomerism Benzothiazole Procurement

Selectivity Profile Against NEK2 and RSK2 Mutant Kinases

The target compound displays a defined selectivity profile against off-target kinases. It shows an IC50 of 1.00E+3 nM against NEK2 (T175A), representing a 3-fold selectivity over its primary RSK2 target. Against the C436V mutant of RSK2 CTD, the IC50 is 1.00E+4 nM, a 3.3-fold reduction compared to wild-type RSK2 [1]. This selectivity data is available specifically for this compound within the patent series and provides a multi-kinase fingerprint that can guide its use as a pharmacological tool. In contrast, higher-potency analogs like Compound 16 may have different selectivity profiles that are not directly interchangeable for applications requiring moderate affinity with defined selectivity.

Kinase Selectivity NEK2 RSK2 Mutant Chemical Probe Development

Validated Application Scenarios for 3-(isopropylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide Based on Quantitative Evidence


In Vitro RSK2 Kinase Selectivity Profiling and Chemical Tool Use

The compound's defined IC50 profile against RSK2 (3.00E+3 nM), RSK2 C436V mutant (1.00E+4 nM), and NEK2 (1.00E+3 nM) makes it suitable as a moderate-affinity chemical probe for studying RSK2 signaling pathways where complete kinase inhibition is not desired. Its selectivity window allows for discrimination between wild-type and mutant kinase forms in biochemical assays [1].

Regioisomeric SAR Benchmarking in Medicinal Chemistry Programs

As a 3-isopropylsulfonyl regioisomer with quantifiable RSK2 activity, this compound serves as a reference standard for structure-activity relationship studies exploring the impact of sulfonyl group position on kinase inhibition. This supports medicinal chemistry optimization of benzothiazole sulfonamide leads [2].

Quality Control and Identity Verification Standard

The unique combination of molecular structure, CAS registry (900009-52-1), and multi-target kinase IC50 data provides a robust identity verification standard for chemical procurement. The compound's distinct profile allows analytical chemistry teams to confirm receipt of the correct regioisomer using LC-MS and 1H NMR data cross-referenced against literature values .

Quote Request

Request a Quote for 3-(isopropylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.